- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds, Asian Journal of Chemistry, 2013, 25(1), 509-511

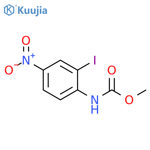

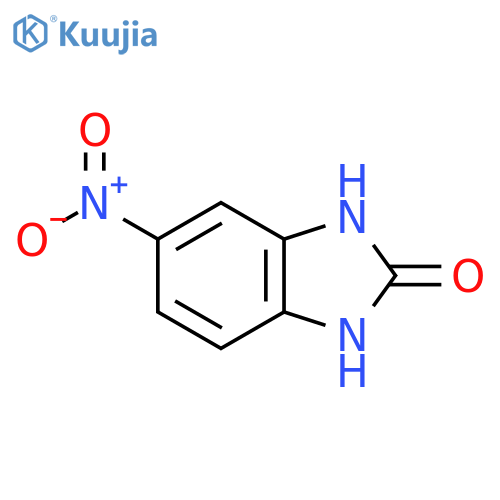

Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

93-84-5 structure

상품 이름:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

- 5-nitro-1,3-dihydrobenzimidazol-2-one

- 5-NITRO-2-BENZIMIDAZOLINONE

- 5-Nitrobenzimidazol-2-one

- 2-Hydroxy-5-nitrobenzimidazole

- 5-Nitro-2(3H)-benzimidazolone

- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-

- 2-Benzimidazolinone, 5-nitro-

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one

- NSC10380

- MLS002638138

- 5-Nitro-1H-benzimidazol-2-ol

- DLJZIPVEVJOKHB-UHFFFAOYSA-N

- 5-nitro-3-hydrobenzimidazol-2-one

- 2-Hydroxy-5-nitro-1H-benzimida

- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)

- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)

- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

- 5-Nitrobenzo[d]imidazol-2(3H)-one

- NSC 10380

- SR-01000393654-1

- 93-84-5

- Oprea1_144876

- SY062213

- 5-Nitrobenzimidazol-2(3H)-one

- FT-0620688

- 5-Nitro-2-benzimidazolinone, 97%

- AKOS015913542

- DTXSID9059092

- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-

- SCHEMBL1842652

- NSC-10380

- AC-12640

- CCG-44925

- DS-5863

- 2-hydroxy 5-nitro benzimidazole

- W-109052

- MFCD00220274

- EINECS 202-282-2

- SCHEMBL2717518

- EN300-105708

- AKOS000400926

- EC 202-282-2

- F0074-0057

- SCHEMBL14609245

- VF94AM247W

- SMR001547628

- CHEMBL2022013

- UNII-VF94AM247W

- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- HMS3080D09

- 2-Hydroxy-5-nitro-1H-benzimidazole

- AMY25888

- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-

- SR-01000393654

- 5-Nitro-1,3-dihydro-benzimidazol-2-one

- 5 (6)-Nitrobenzimidazol-2-one

- Oprea1_224100

- Oprea1_672306

- CS-W022420

- WLZ2851

- A859625

- SR-01000393654-2

- STK389132

- DTXCID0048842

- 2-Benzimidazolinone, 5-nitro-(8CI)

- ALBB-023245

- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE

- NS00010233

-

- MDL: MFCD00220274

- 인치: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)

- InChIKey: DLJZIPVEVJOKHB-UHFFFAOYSA-N

- 미소: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]

- BRN: 171386

계산된 속성

- 정밀분자량: 179.03300

- 동위원소 질량: 179.033

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 0

- 복잡도: 250

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.4

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 87

- 상호 변형 이기종 수량: 3

실험적 성질

- 색과 성상: 노랑-갈색 분말

- 밀도: 1.506

- 융해점: >300 °C (lit.)

- 비등점: 203 ℃at 760 mmHg

- 플래시 포인트: 76.5℃

- 굴절률: 1.634

- 수용성: Insoluble in water.

- PSA: 94.47000

- LogP: 1.28760

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 보안 정보

- 위험물 운송번호:2811

- WGK 독일:1

- 위험 범주 코드: 20/22

- 보안 지침: S22-S36/37

- 패키지 그룹:III

- TSCA:Yes

- 위험 등급:6.1

- 보안 용어:6.1

- 위험 용어:R20/22

- 포장 등급:III

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 1g |

¥46.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-10g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 98% | 10g |

¥229.00 | 2024-04-25 | |

| Enamine | EN300-105708-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$55.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-5g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 5g |

¥196.0 | 2021-09-04 | ||

| Life Chemicals | F0074-0057-0.25g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0074-0057-2.5g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 95% | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-1g |

5-Nitro-1H-benzo[d]imidazol-2(3H)-one |

93-84-5 | 1g |

¥56.0 | 2021-09-04 | ||

| Enamine | EN300-105708-5.0g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 5g |

$108.0 | 2023-04-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG337-1g |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |

93-84-5 | 97% | 1g |

76.0CNY | 2021-07-15 | |

| abcr | AB180143-5 g |

5-Nitro-2-benzimidazolinone, 99%; . |

93-84-5 | 99% | 5 g |

€95.60 | 2023-07-20 |

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene

참조

- Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives, Huaxue Tongbao, 2002, 65(3), 187-190

합성회로 5

합성회로 6

합성회로 7

반응 조건

1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C

참조

- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution, ChemistrySelect, 2019, 4(37), 11093-11097

합성회로 8

반응 조건

1.1 Catalysts: Triethylamine , Selenium Solvents: Toluene ; 4 h, 3.0 MPa, 150 °C

참조

- Synthesis of benzimidazolones, China, , ,

합성회로 9

합성회로 10

반응 조건

1.1 Solvents: Toluene ; 18 h, reflux

참조

- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source, Synlett, 2015, 26(14), 1985-1990

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation, Synthetic Communications, 2004, 34(4), 735-742

합성회로 13

합성회로 14

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled

참조

- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates, Journal of Organic Chemistry, 2009, 74(20), 7974-7977

합성회로 18

반응 조건

1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C

참조

- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,

합성회로 19

합성회로 20

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials

- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester

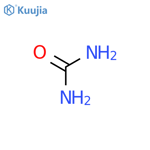

- Urea

- N,N'-Carbonyldiimidazole

- 2H-Benzo[d]imidazol-2-one

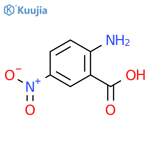

- 2-Amino-5-nitrobenzoic acid

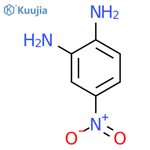

- 4-nitrobenzene-1,2-diamine

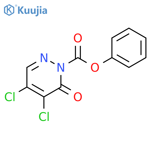

- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products

5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 관련 문헌

-

Ranajit Das,Mainak Banerjee,Rakesh Kumar Rai,Ramesh Karri,Gouriprasanna Roy Org. Biomol. Chem. 2018 16 4243

-

2. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004

-

Mengying Cao,Junsheng Wang,Yantong Chen,Yuezhu Wang Environ. Sci.: Processes Impacts 2021 23 1516

-

Qin Tian,Zhiqiang Zhou,Chunguang Lv,Yi Huang,Liping Ren Anal. Methods 2010 2 617

-

5. Axial ligand substitutions in trans-bis[1,2-phenylenebis(dimethylarsine)] complexes of ruthenium(II)Benjamin J. Coe,Madeline Chery,Roy L. Beddoes,H?kon Hope,Peter S. White J. Chem. Soc. Dalton Trans. 1996 3917

93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) 관련 제품

- 66108-85-8(1,3-dihydro-1-methyl-5-nitro-2H-Benzimidazol-2-one)

- 587-90-6(1,3-Bis(4-nitrophenyl)urea)

- 1269634-10-7(methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride)

- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)

- 1824313-02-1(2-benzyloxycyclobutanol)

- 2055760-54-6((R)-N-[(4R)-8-Azaspiro[4.5]decan-4-YL]-2-methyl-propane-2-sulfinamide)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 2153278-44-3(4,4,4-trifluoro-3-(2-fluoro-4-methylphenyl)butanoic acid)

- 2229374-14-3(1-1-(thiolan-2-yl)cyclopropylethan-1-ol)

- 1286728-35-5(N'-(1-{2-(methylsulfanyl)phenylmethyl}piperidin-4-yl)methyl-N-(2,2,2-trifluoroethyl)ethanediamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

순결:99%

재다:100g

가격 ($):197.0